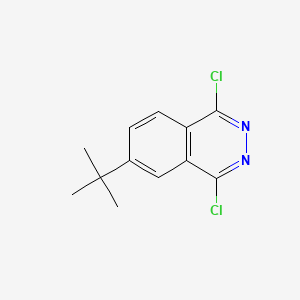

6-(tert-Butyl)-1,4-dichlorophthalazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12Cl2N2 |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

6-tert-butyl-1,4-dichlorophthalazine |

InChI |

InChI=1S/C12H12Cl2N2/c1-12(2,3)7-4-5-8-9(6-7)11(14)16-15-10(8)13/h4-6H,1-3H3 |

InChI Key |

ALOBYLHRWFEIPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=NN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 6 Tert Butyl 1,4 Dichlorophthalazine

Retrosynthetic Analysis for the Targeted 6-(tert-Butyl)-1,4-dichlorophthalazine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. The analysis for this compound identifies key bond disconnections that suggest a plausible forward synthetic route.

The primary disconnections are the carbon-chlorine (C-Cl) bonds. Replacing the chloro groups with hydroxyl groups via a functional group interconversion (FGI) leads to the precursor 6-(tert-Butyl)-2,3-dihydrophthalazine-1,4-dione. This intermediate exists in tautomeric equilibrium with its di-enol form, 6-(tert-butyl)phthalazine-1,4-diol, which is the reactive species for chlorination.

The next disconnection targets the nitrogen-carbon (N-C) bonds within the heterocyclic ring. This step breaks the pyridazinedione ring, leading back to two key components: a hydrazine (B178648) source (hydrazine hydrate) and 4-tert-butylphthalic anhydride (B1165640). This is a standard disconnection for phthalhydrazides.

Finally, the bond between the aromatic ring and the carboxylic acid-derived carbons of the anhydride is disconnected. This reveals the foundational precursor for the substituted aromatic ring: 4-tert-butyl-o-xylene (B1293698). This molecule contains the necessary carbon skeleton—a benzene (B151609) ring substituted with a tert-butyl group and two adjacent methyl groups, which can be oxidized to form the required dicarboxylic acid functionality. This analysis establishes a linear synthetic pathway starting from the alkyl-substituted benzene.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic blueprint, a forward synthesis can be developed. The process involves the sequential construction of the phthalazine (B143731) framework followed by functional group manipulation.

Multi-Step Synthesis Strategies from Key Precursors

A robust and common strategy for synthesizing this compound involves a three-stage process starting from 4-tert-butyl-o-xylene.

Oxidation and Anhydride Formation: The first stage is the oxidation of the two methyl groups of 4-tert-butyl-o-xylene to carboxylic acids. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes. The resulting 4-tert-butylphthalic acid is then dehydrated, often by heating, to form the more reactive intermediate, 4-tert-butylphthalic anhydride.

Formation of the Phthalhydrazide (B32825) Ring: The second stage involves the cyclocondensation of 4-tert-butylphthalic anhydride with hydrazine hydrate (B1144303). This reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield 6-tert-Butyl)-2,3-dihydrophthalazine-1,4-dione. This stable heterocyclic intermediate precipitates from the reaction mixture upon cooling and can be isolated in high purity.

Chlorination of the Phthalhydrazide: The final stage is the conversion of the phthalhydrazide to the target dichlorophthalazine. This is an aromatizing chlorination reaction where the diketo tautomer is converted to the dichloro aromatic product. Common and effective chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). researchgate.netnih.gov The reaction involves heating the phthalhydrazide in an excess of the chlorinating agent, which often serves as both the reagent and the solvent. The reaction proceeds via the di-enol tautomer to furnish this compound.

One-Pot Reaction Sequences for Enhanced Efficiency

While a multi-step synthesis allows for the isolation and purification of intermediates, one-pot sequences can offer greater efficiency by minimizing workup procedures and reducing solvent waste. A potential one-pot synthesis of this compound could involve the sequential addition of reagents to a single reaction vessel.

A hypothetical one-pot procedure might begin with the reaction of 4-tert-butylphthalic anhydride and hydrazine hydrate in a high-boiling solvent. After the formation of the 6-(tert-Butyl)-2,3-dihydrophthalazine-1,4-dione is complete, the chlorinating agent (e.g., POCl₃) could be carefully added to the same vessel to carry out the final chlorination step.

However, challenges in such an approach include managing the compatibility of reagents and reaction conditions. The initial condensation reaction typically releases water, which must be removed before the addition of a water-sensitive reagent like POCl₃ to prevent its decomposition and ensure high yields in the chlorination step. This might require an intermediate azeotropic distillation step, complicating a true one-pot process. Therefore, a two-step, one-pot approach where the intermediate is formed and then chlorinated in situ after solvent/water removal is more feasible.

Synthesis and Characterization of Precursor Compounds for the tert-Butyl and Dichlorophthalazine Moieties

The primary precursor for the tert-butylated aromatic system is 4-tert-butyl-o-xylene . While commercially available, it can be synthesized in the laboratory via the Friedel-Crafts alkylation of o-xylene (B151617) using a tert-butylating agent like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). plymouth.ac.ukresearchgate.net

The key intermediate derived from this starting material is 4-tert-butylphthalic anhydride . It is prepared by the oxidation of 4-tert-butyl-o-xylene followed by thermal or chemical dehydration. It is a crystalline solid with a melting point in the range of 70-75 °C.

The subsequent precursor, 6-(tert-Butyl)-2,3-dihydrophthalazine-1,4-dione , is synthesized from the anhydride. The reaction of phthalic anhydrides with hydrazine is a well-established method for forming the phthalhydrazide ring system. This intermediate is typically a stable, high-melting-point solid, reflecting the planarity and hydrogen-bonding capabilities of the phthalhydrazide structure. Its characterization would involve standard spectroscopic techniques (NMR, IR) and melting point determination. Infrared spectroscopy would clearly show characteristic C=O and N-H stretching frequencies.

Purification and Isolation Techniques for this compound in Laboratory Scale and Beyond

After the final chlorination step, the reaction mixture typically contains the desired product, excess chlorinating agent, and reaction byproducts. A careful workup and purification procedure is essential to isolate the pure this compound.

The first step in the workup is to cautiously quench the excess chlorinating reagent. This is often done by slowly pouring the cooled reaction mixture onto crushed ice or into a cold, weak base solution like sodium bicarbonate. researchgate.net This hydrolyzes the remaining POCl₃ and neutralizes the acidic byproducts. The crude product, being an organic solid, will precipitate out of the aqueous mixture.

The crude solid is then collected by filtration and washed with water to remove inorganic salts. Further purification is typically achieved by recrystallization . A suitable solvent for recrystallization would be one in which the compound has high solubility at elevated temperatures and low solubility at room or reduced temperatures, such as ethanol, isopropanol, or toluene.

For higher purity, particularly on a laboratory scale, column chromatography over silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective in separating the target compound from any minor impurities or starting materials. The progress of the purification can be monitored by thin-layer chromatography (TLC). After purification, the solvent is removed under reduced pressure to yield the final product as a crystalline solid.

Data Tables

Table 1: Key Compounds and Precursors This table is interactive. You can sort it by clicking on the headers.

| Compound Name | Molecular Formula | Role in Synthesis | Typical Physical State |

|---|---|---|---|

| o-Xylene | C₈H₁₀ | Starting Material | Liquid |

| tert-Butyl Chloride | C₄H₉Cl | Alkylating Agent | Liquid |

| 4-tert-Butyl-o-xylene | C₁₂H₁₈ | Primary Precursor | Liquid |

| 4-tert-Butylphthalic Anhydride | C₁₂H₁₂O₃ | Key Intermediate | Solid |

| Hydrazine Hydrate | H₆N₂O | Reagent (Nitrogen Source) | Liquid |

| 6-(tert-Butyl)-2,3-dihydrophthalazine-1,4-dione | C₁₂H₁₄N₂O₂ | Key Intermediate | Solid |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | Chlorinating Agent | Liquid |

| This compound | C₁₂H₁₂Cl₂N₂ | Target Product | Solid |

Table 2: Summary of Synthetic Transformations This table is interactive. You can sort it by clicking on the headers.

| Transformation Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1. Alkylation | o-Xylene | tert-Butyl Chloride, AlCl₃ | 4-tert-Butyl-o-xylene | Friedel-Crafts Alkylation |

| 2. Oxidation/Dehydration | 4-tert-Butyl-o-xylene | KMnO₄ or other oxidant, Heat | 4-tert-Butylphthalic Anhydride | Oxidation & Dehydration |

| 3. Cyclocondensation | 4-tert-Butylphthalic Anhydride | Hydrazine Hydrate | 6-(tert-Butyl)-2,3-dihydrophthalazine-1,4-dione | Condensation |

Chemical Reactivity and Advanced Transformations of 6 Tert Butyl 1,4 Dichlorophthalazine

Nucleophilic Aromatic Substitution Reactions on the Dichlorophthalazine Core

The 1,4-dichlorophthalazine (B42487) moiety is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are activated by the adjacent electron-withdrawing nitrogen atoms of the pyridazine (B1198779) ring, facilitating their displacement by a wide range of nucleophiles. The tert-butyl group at the 6-position, while electronically donating to the benzene (B151609) ring, is expected to have a minimal electronic influence on the reactivity of the chloro-substituted positions. However, its steric bulk may play a role in modulating the accessibility of the reaction sites.

Selective Monosubstitution at the 1- and 4-Positions

Achieving selective monosubstitution on symmetrically substituted dichlorinated heterocycles can be challenging. However, in the case of 6-(tert-Butyl)-1,4-dichlorophthalazine, the electronic environment of the C1 and C4 positions is identical. Therefore, selectivity is primarily governed by reaction conditions and the nature of the incoming nucleophile. By carefully controlling stoichiometry, temperature, and reaction time, it is often possible to favor the formation of the monosubstituted product. For instance, the use of one equivalent of a nucleophile at a reduced temperature would be expected to yield the 1-substituted-4-chloro-6-(tert-butyl)phthalazine derivative. The specific regiochemistry (i.e., preferential substitution at C1 versus C4) is not a factor in this symmetrical starting material.

Table 1: Hypothetical Selective Monosubstitution Reactions of this compound

| Nucleophile (Nu-H) | Product |

| R-NH2 | 1-Amino-4-chloro-6-(tert-butyl)phthalazine |

| R-OH | 1-Hydroxy-4-chloro-6-(tert-butyl)phthalazine |

| R-SH | 1-Thio-4-chloro-6-(tert-butyl)phthalazine |

| R-O- | 1-Alkoxy-4-chloro-6-(tert-butyl)phthalazine |

This table presents expected products from selective monosubstitution reactions based on general principles of nucleophilic aromatic substitution on dichlorinated heterocycles. Specific experimental data for this compound is not currently available in the public domain.

Double Substitution Reactions and Regioselectivity Control

The sequential or one-pot double substitution of the chlorine atoms in this compound opens avenues for the synthesis of a diverse array of disubstituted phthalazine (B143731) derivatives. When two equivalents of the same nucleophile are used under more forcing conditions (e.g., higher temperature, longer reaction time), the formation of the symmetrically disubstituted product is anticipated.

A more synthetically valuable approach involves the sequential introduction of two different nucleophiles. This allows for the creation of unsymmetrically substituted phthalazines. The first substitution would proceed as described for monosubstitution. The resulting 1-substituted-4-chloro-6-(tert-butyl)phthalazine can then be reacted with a second, different nucleophile to yield the 1,4-disubstituted product. The reactivity of the remaining chlorine atom in the monosubstituted intermediate will be influenced by the electronic nature of the first substituent. An electron-donating group at the 1-position would be expected to slightly deactivate the remaining chlorine towards further substitution, while an electron-withdrawing group would enhance its reactivity.

Table 2: Hypothetical Double Substitution Reactions of this compound

| Reagents | Product |

| 2 eq. R-NH2 | 1,4-Diamino-6-(tert-butyl)phthalazine |

| 1. R1-NH2, 2. R2-OH | 1-Amino-4-hydroxy-6-(tert-butyl)phthalazine |

| 1. R1-SH, 2. R2-O- | 1-Thio-4-alkoxy-6-(tert-butyl)phthalazine |

This table illustrates the potential for synthesizing both symmetrically and unsymmetrically disubstituted phthalazines. The successful implementation of these reactions would depend on the careful optimization of reaction conditions.

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The chlorine atoms of this compound also serve as excellent handles for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. It is highly anticipated that this compound would be a suitable substrate for such transformations. By employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, one or both of the chlorine atoms could be replaced with aryl, heteroaryl, or alkyl groups.

Selective monocoupling could be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The monosubstituted product could then be subjected to a second, different cross-coupling reaction to generate unsymmetrical 1,4-disubstituted phthalazines. The choice of catalyst and ligand system would be crucial in optimizing the efficiency and selectivity of these reactions.

Table 3: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid (R-B(OH)2) | Product (Monocoupling) | Product (Dicoupling) |

| Phenylboronic acid | 1-Phenyl-4-chloro-6-(tert-butyl)phthalazine | 1,4-Diphenyl-6-(tert-butyl)phthalazine |

| Thiophene-2-boronic acid | 1-(Thiophen-2-yl)-4-chloro-6-(tert-butyl)phthalazine | 1,4-Di(thiophen-2-yl)-6-(tert-butyl)phthalazine |

| Methylboronic acid | 1-Methyl-4-chloro-6-(tert-butyl)phthalazine | 1,4-Dimethyl-6-(tert-butyl)phthalazine |

This table outlines the expected outcomes of Suzuki-Miyaura reactions. The successful synthesis of these compounds would provide access to a novel class of substituted phthalazines.

Other Metal-Mediated Transformations and Ligand Design

Beyond the Suzuki-Miyaura reaction, this compound is a promising candidate for a variety of other metal-mediated transformations. These include, but are not limited to, Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). Each of these reactions would allow for the introduction of different functional groups at the 1- and 4-positions, further expanding the chemical space accessible from this starting material.

The success of these transformations would heavily rely on the rational design and selection of ligands for the metal catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the catalyst to the carbon-chlorine bond and to facilitate the subsequent reductive elimination step. The optimization of the ligand, catalyst, base, and solvent system would be critical for achieving high yields and selectivities in these coupling reactions.

Exploration of Electrophilic Substitution on the tert-Butyl-Substituted Benzene Ring

The benzene ring of this compound is substituted with a tert-butyl group, which is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the phthalazine core itself is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. The interplay between the activating effect of the tert-butyl group and the deactivating effect of the phthalazine ring will determine the feasibility and regioselectivity of electrophilic substitution reactions.

Reduction and Oxidation Chemistry of the Phthalazine Heterocycle

The phthalazine core within this compound can undergo both reduction and oxidation reactions, targeting either the substituents or the heterocyclic ring itself. These transformations are crucial for modifying the compound's structure and properties.

Reduction Reactions

The reduction of dichlorophthalazines can proceed via several pathways, primarily involving the hydrogenolysis of the carbon-chlorine bonds or the reduction of the N=N double bond within the pyridazine ring.

Catalytic Hydrogenation: A common method for the reduction of halogenated heterocycles is catalytic hydrogenation. In the case of 1,4-dichlorophthalazine, catalytic reduction can lead to the stepwise or complete removal of the chlorine atoms. The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The tert-butyl group at the 6-position is sterically demanding but is not expected to significantly hinder the catalytic hydrogenolysis of the chlorine atoms at the 1 and 4 positions. The likely product of complete hydrogenolysis would be 6-(tert-butyl)phthalazine. Further reduction under more forcing conditions could potentially lead to the saturation of the heterocyclic ring, yielding a tetrahydrophthalazine derivative.

Chemical Reduction: Strong reducing agents can also be employed to dehalogenate the phthalazine ring. For instance, the reduction of chlorophthalazine using phosphorus and hydroiodic acid is a known method to produce the parent phthalazine. wikipedia.org Similarly, reduction with zinc and hydrochloric acid can lead to the decomposition of the heterocycle, forming diamine derivatives. wikipedia.org Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents capable of reducing a wide range of functional groups. chem-station.com While LiAlH₄ can reduce C-Cl bonds, its reaction with a dichlorophthalazine derivative would need to be carefully controlled to achieve selective dehalogenation without affecting the heteroaromatic ring.

| Reaction Type | Reagent(s) | Typical Product(s) for 1,4-Dichlorophthalazine | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Phthalazine | Stepwise removal of chlorine atoms. |

| Chemical Reduction | P / HI | Phthalazine | Classic method for dehalogenation of chlorophthalazines. wikipedia.org |

| Decomposition Reduction | Zn / HCl | ortho-Xylylene diamine | Results in the cleavage of the heterocyclic ring. wikipedia.org |

Oxidation Chemistry

The oxidation of the phthalazine ring system can result in the formation of phthalazinones or lead to the cleavage of the benzene ring.

Formation of Phthalazinediones: The chlorine atoms in this compound are susceptible to nucleophilic substitution, particularly hydrolysis under acidic or basic conditions, which can be considered a formal oxidation at the carbon centers. This reaction would yield 6-(tert-butyl)-2,3-dihydrophthalazine-1,4-dione. This transformation is a common route for the synthesis of phthalazinedione derivatives from their corresponding dichloro precursors. longdom.org

Oxidative Ring Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) under alkaline conditions, can lead to the oxidative degradation of the benzene portion of the phthalazine molecule. For the parent phthalazine, this reaction yields pyridazinedicarboxylic acid. wikipedia.org It is expected that this compound would undergo a similar transformation, although the tert-butyl group might offer some steric protection to the benzene ring, potentially affecting the reaction rate and yield.

N-Oxide Formation: Oxidation can also occur at the nitrogen atoms of the phthalazine ring to form N-oxides. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides can alter the electronic properties of the heterocycle and provide a handle for further functionalization.

| Reaction Type | Reagent(s) | Typical Product(s) for Phthalazine Core | Notes |

|---|---|---|---|

| Hydrolysis/Oxidation | H₂O / H⁺ or OH⁻ | Phthalazine-1,4-dione | Hydrolysis of the C-Cl bonds in 1,4-dichlorophthalazine. |

| Oxidative Ring Cleavage | KMnO₄ / OH⁻ | Pyridazinedicarboxylic acid | Cleavage of the fused benzene ring. wikipedia.org |

| N-Oxidation | m-CPBA | Phthalazine N-oxide | Oxidation occurs at the nitrogen atoms. |

Ring-Opening and Rearrangement Reactions of this compound

The phthalazine ring is an aromatic heterocyclic system that generally exhibits considerable stability. Consequently, ring-opening and rearrangement reactions are not common and typically require specific substrates and harsh reaction conditions.

Ring-Opening Reactions

Due to the aromaticity of the phthalazine nucleus, ring-opening reactions are energetically unfavorable. As noted in the reduction chemistry, drastic conditions using reagents like zinc and hydrochloric acid can cause reductive cleavage of the heterocycle to form ortho-xylylene diamine. wikipedia.org However, selective synthetic reactions that proceed via a ring-opened intermediate are not a characteristic feature of the phthalazine system under normal laboratory conditions. The stability of the fused benzene and pyridazine rings makes such transformations challenging without disrupting the entire molecular framework.

Rearrangement Reactions

Molecular rearrangements involving the phthalazine skeleton are rare. However, specific instances have been reported in the literature for highly substituted derivatives. For example, a thermal rearrangement of a complex phthalazine derivative to a quinazoline (B50416) has been documented. acs.org This type of rearrangement likely proceeds through a high-energy intermediate involving bond cleavage and reformation, and its applicability to this compound is not established. General rearrangement reactions common in organic synthesis, such as the Beckmann or Wolff rearrangements, are not directly applicable to the core phthalazine structure itself, as they require specific functional groups (e.g., oximes or α-diazoketones) that are not present in the parent molecule. libretexts.orgslideshare.netyoutube.com The inherent stability of the heteroaromatic ring system of this compound makes it unlikely to undergo skeletal rearrangements without specific functional group handles to facilitate such processes.

Based on a comprehensive search of available scientific literature, the specific experimental data required to detail the advanced spectroscopic and structural elucidation of this compound is not available. Published studies containing the Nuclear Magnetic Resonance (NMR) spectra, single-crystal X-ray diffraction data, or high-resolution mass spectrometry (HRMS) analysis for this specific compound could not be located.

Therefore, it is not possible to provide the detailed article as requested in the specified outline. The required sections on 1D and 2D NMR, crystallographic analysis, and mass spectrometry fragmentation pathways cannot be completed without the foundational experimental data for this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Tert Butyl 1,4 Dichlorophthalazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying functional groups and characterizing molecular structures. surfacesciencewestern.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in bond polarizability. thermofisher.com A combined analysis provides a more complete vibrational profile of a molecule.

For 6-(tert-Butyl)-1,4-dichlorophthalazine, the vibrational spectrum is determined by the characteristic motions of its constituent parts: the dichlorophthalazine core and the tert-butyl substituent. The primary vibrational modes can be assigned to specific functional groups, allowing for detailed structural confirmation.

Key Functional Group Vibrations:

Aromatic Phthalazine (B143731) Ring: The core heterocyclic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the ring are expected to produce a series of bands in the 1625-1430 cm⁻¹ range. scialert.net In-plane and out-of-plane C-H bending vibrations also generate signals in the fingerprint region (below 1500 cm⁻¹).

tert-Butyl Group: The tert-butyl group is identifiable by the stretching and bending vibrations of its C-H bonds. Asymmetric and symmetric stretching modes of the methyl (CH₃) groups are anticipated just below 3000 cm⁻¹ (typically 2980-2870 cm⁻¹). The characteristic scissoring and bending vibrations of the C-H bonds in the CH₃ groups are found in the 1470-1365 cm⁻¹ range. nih.gov

Carbon-Chlorine Bonds: The C-Cl stretching vibrations are typically observed in the 730-580 cm⁻¹ region of the spectrum. researchgate.net The precise position of these bands can be influenced by the electronic environment of the aromatic ring system.

The expected vibrational frequencies for this compound are compiled from established group frequency ranges and data from related molecular structures. While experimental data for this specific molecule is not publicly available, theoretical calculations using methods like Density Functional Theory (DFT) can predict these frequencies with high accuracy. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch | tert-Butyl (CH₃) | 2980 - 2870 | FT-IR, Raman |

| C=C / C=N Stretch | Aromatic Ring | 1625 - 1430 | FT-IR, Raman |

| C-H Bend/Scissor | tert-Butyl (CH₃) | 1470 - 1365 | FT-IR, Raman |

| C-H Bend (in-plane) | Aromatic Ring | 1300 - 1000 | FT-IR, Raman |

| C-H Bend (out-of-plane) | Aromatic Ring | 900 - 675 | FT-IR, Raman |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transition Studies

UV-Visible absorption and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). nih.gov Fluorescence spectroscopy detects the emission of light as excited electrons return to the ground state, providing insights into the molecule's excited-state dynamics. nih.gov

The electronic spectrum of this compound is dominated by the π-conjugated system of the phthalazine ring. The primary electronic transitions expected are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. For phthalazine and its derivatives, these absorptions are expected to occur in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths, sometimes extending into the visible region.

The positions and intensities of these absorption bands are influenced by substituents on the aromatic ring.

tert-Butyl Group: As an alkyl group, the tert-butyl substituent acts as a weak auxochrome, which may cause a small red shift (bathochromic shift) in the absorption maxima due to hyperconjugation.

Chloro Groups: The chlorine atoms, with their lone pairs of electrons, can also act as auxochromes, potentially leading to a bathochromic shift. Their electron-withdrawing inductive effect can also modulate the electronic transitions.

While many aromatic molecules exhibit fluorescence, the presence of heavy atoms like chlorine can decrease or quench fluorescence through enhanced intersystem crossing, a process that populates the triplet state at the expense of fluorescence. Therefore, this compound may exhibit weak fluorescence. The fluorescence emission spectrum, if observed, would appear at a longer wavelength than the longest-wavelength absorption band (Stokes shift).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | π → π* | ~200-350 nm (UV) | High |

Computational and Theoretical Investigations of 6 Tert Butyl 1,4 Dichlorophthalazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT calculations would be central to understanding the intrinsic properties of 6-(tert-Butyl)-1,4-dichlorophthalazine.

Optimization of Ground and Excited State Molecular Geometries

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For the ground state of this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), would be employed to locate the most stable conformation. nih.gov This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

Investigating the excited state geometries is crucial for understanding the molecule's photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. chemrxiv.orgnih.gov By optimizing the geometry of the lowest singlet (S₁) or triplet (T₁) excited states, researchers can gain insights into processes like fluorescence and phosphorescence. The geometry in an excited state can differ significantly from the ground state, which influences the emission spectra. uc.pt

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity or basicity. youtube.commdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.commdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals on the phthalazine (B143731) ring, the chlorine atoms, or the tert-butyl group would indicate the most likely sites for nucleophilic or electrophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity and stability. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the phthalazine ring due to their lone pairs of electrons, identifying them as nucleophilic centers. Positive potential (blue) might be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative chlorine and nitrogen atoms, indicating electrophilic sites. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to provide a more detailed assessment of reactivity and stability. These descriptors help in understanding the global chemical behavior of the molecule.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

These calculated descriptors for this compound would provide a quantitative basis for comparing its reactivity with other related compounds.

Table 2: Hypothetical Quantum Chemical Descriptors (Note: This table is for illustrative purposes only, as specific data for this compound was not found.)

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Ability to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Global electrophilic nature |

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. mdpi.com For a molecule like this compound, which could undergo reactions such as nucleophilic substitution at the chlorine-bearing carbons, DFT calculations can map out the entire potential energy surface of the reaction.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (ΔG‡), which is directly related to the reaction rate. A lower activation energy implies a faster reaction. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products.

By modeling potential pathways, computational chemistry can predict which reaction mechanisms are most favorable, explain observed product distributions, and guide the design of new synthetic routes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is essential for structure verification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). liverpool.ac.uk The computed shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with experimental data can confirm the molecular structure. youtube.comnih.govacademie-sciences.fr Close agreement between computed and experimental shifts provides strong evidence for the proposed structure. nsf.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C-H stretch, C=N bend). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into better agreement using scaling factors. This analysis is crucial for assigning the bands in an experimental spectrum to specific molecular motions.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the interactions between atoms over time, providing a detailed picture of the molecule's conformational landscape and the influence of its surrounding environment, particularly the solvent.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by the rotation of the tert-butyl group relative to the phthalazine ring. While the phthalazine core is a rigid aromatic system, the C-C single bond connecting the tert-butyl group allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers that separate them.

The bulky nature of the tert-butyl group significantly influences the conformational preferences. researchgate.net Steric hindrance between the methyl groups of the tert-butyl substituent and the adjacent hydrogen atom on the phthalazine ring governs the rotational profile. It is hypothesized that the molecule adopts a staggered conformation where the methyl groups are positioned to minimize steric clash with the aromatic ring.

A typical MD simulation would be initiated with an optimized geometry of the molecule, often obtained from quantum mechanical calculations like Density Functional Theory (DFT). The system is then solvated in a chosen solvent and subjected to a period of equilibration, followed by a production run where data is collected. Analysis of the dihedral angle between the phthalazine ring and the tert-butyl group over the simulation trajectory reveals the preferred conformations.

Table 1: Hypothetical Torsional Energy Profile for the tert-Butyl Group Rotation in this compound in Vacuo

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed |

| 60 | 0.0 | Staggered |

| 120 | 5.8 | Eclipsed |

| 180 | 0.0 | Staggered |

This table represents a simplified, hypothetical energy profile. Actual values would be derived from detailed quantum mechanical or molecular mechanics calculations.

Influence of Solvent on Conformational Dynamics

The choice of solvent can have a profound impact on the conformational dynamics and stability of this compound. MD simulations are particularly well-suited to probe these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. rsc.org Different solvents can stabilize or destabilize certain conformations through electrostatic and van der Waals interactions.

For instance, in a non-polar solvent like hexane, the conformational dynamics would be primarily governed by intramolecular steric effects. In contrast, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) could engage in dipole-dipole interactions with the polar phthalazine core, potentially influencing the rotational barrier of the tert-butyl group. Polar protic solvents like water or methanol, while not expected to form strong hydrogen bonds with this molecule, would still create a distinct solvation shell that could affect its dynamic behavior.

MD simulations can quantify these effects by calculating key structural and energetic parameters in different solvent environments. The radial distribution function (RDF) between solvent atoms and specific atoms on the solute can reveal the structure of the solvation shell. By comparing simulation trajectories in various solvents, one can elucidate how the solvent modulates the conformational space available to the molecule.

Table 2: Illustrative Solvent Effects on the Rotational Barrier of the tert-Butyl Group

| Solvent | Dielectric Constant | Calculated Rotational Barrier (kcal/mol) | Predominant Interaction Type |

| Hexane (Non-polar) | 1.88 | 5.5 | Van der Waals |

| Dichloromethane (Polar Aprotic) | 8.93 | 5.9 | Dipole-Dipole |

| Acetonitrile (Polar Aprotic) | 37.5 | 6.2 | Dipole-Dipole |

| Water (Polar Protic) | 80.1 | 6.5 | Hydrophobic Effects |

The data in this table are hypothetical and for illustrative purposes to demonstrate potential trends that could be observed in a computational study.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 6 Tert Butyl 1,4 Dichlorophthalazine

6-(tert-Butyl)-1,4-dichlorophthalazine as a Versatile Building Block in Complex Heterocyclic Synthesis

The presence of two reactive chlorine atoms on the this compound core renders it an exceptionally versatile building block for the synthesis of complex, fused heterocyclic systems. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the stepwise or simultaneous introduction of various functionalities. This reactivity is analogous to that of the parent compound, 1,4-dichlorophthalazine (B42487), which is widely used as a starting reagent in the synthesis of diverse heterocyclic structures. sigmaaldrich.com

The general reactivity allows for the construction of novel ring systems through reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of triazolophthalazines, while reactions with other suitable linkers can yield larger, more complex polycyclic aromatic systems. The tert-butyl group often enhances the solubility of both the starting material and the resulting complex products in common organic solvents, facilitating synthesis and purification.

A key synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the C1 and C4 positions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of substituted phthalazines. These derivatives can then undergo further intramolecular cyclization reactions to yield fused heterocyclic systems like pyridazino[4,5-b]indoles or other related structures.

Table 1: Representative Synthetic Transformations of Dichlorophthalazine Core

| Reactant(s) | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| Benzohydrazine | Nucleophilic Substitution | Triazolophthalazine | Medicinal Chemistry |

| Substituted Anilines | Buchwald-Hartwig Amination | Aminophthalazine Derivatives | Ligand Synthesis, Materials |

| Arylboronic Acids | Suzuki Coupling | Aryl-substituted Phthalazines | Organic Electronics |

These synthetic routes highlight the compound's role as a foundational scaffold for creating structurally diverse molecules with potential applications ranging from pharmaceuticals to materials science. nih.gov

Derivatization for Ligand Design in Coordination Chemistry

The 1,4-dichloro precursor is an ideal starting point for designing novel ligands for coordination chemistry. The chlorine atoms can be readily displaced by various nitrogen, oxygen, or sulfur-containing nucleophiles to introduce metal-coordinating moieties. This allows for the synthesis of a wide range of polydentate ligands where the phthalazine (B143731) core acts as a rigid scaffold, pre-organizing the donor atoms for metal binding.

For example, reacting this compound with two equivalents of a molecule containing a primary amine and another donor group (like 2-aminopyridine (B139424) or 2-(methylthio)aniline) would yield a tetradentate ligand. The central phthalazine nitrogen atoms and the two appended donor groups can then coordinate to a single metal center.

A notable example in the broader class of phthalazine ligands is the synthesis of the hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, which demonstrates the potential to attach complex, multi-dentate coordinating groups to the 1 and 4 positions. rsc.org This ligand has been used to create dinuclear manganese, cobalt, and ruthenium complexes. rsc.org By applying this synthetic logic, this compound can be derivatized to create ligands with tailored electronic and steric properties. The bulky tert-butyl group can influence the coordination geometry of the resulting metal complexes, potentially enforcing specific catalytic activities or creating protective pockets around the metal center.

Table 2: Potential Ligand Architectures from this compound

| Displacing Nucleophile | Potential Ligand Type | Number of Donor Sites | Target Metal Complexes |

|---|---|---|---|

| 2-Aminopyridine | N,N'-bidentate arms on N,N-scaffold | Tetradentate (N4) | Transition Metals (Fe, Co, Ni) |

| 2-Mercaptoethanol | S,O-bidentate arms on N,N-scaffold | Tetradentate (N2S2 or N2O2) | Soft Metals (Cu, Ag) |

Integration into Novel Polymer Architectures or Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures, formed from molecular building blocks through reversible covalent bond formation. researchgate.net The di-functional nature of this compound makes it a promising candidate as a monomer or building block for the synthesis of novel polymers and COFs.

The two chlorine atoms can participate in condensation polymerization reactions. For example, in a Suzuki polycondensation with an aromatic diboronic acid, it could form a fully conjugated polymer. Such polymers containing the electron-deficient phthalazine unit could exhibit interesting electronic properties.

In the context of COFs, this compound could be used as a linker or node. Reaction with multi-topic amines (e.g., a triangular triamine) could lead to the formation of a 2D COF with a porous, sheet-like structure. The tert-butyl groups would project into the pores of the framework, modifying their chemical environment and size. nih.gov This "pore surface engineering" is a key strategy for tuning the properties of COFs for specific applications, such as gas separation. nih.gov The bulky tert-butyl groups could enhance the framework's affinity for specific guest molecules, for instance, in the selective capture of greenhouse gases like sulfur hexafluoride (SF₆). nih.gov

Exploration in Organic Electronic Materials (e.g., Semiconductors, Luminescent Materials)

Organic electronic materials are built from π-conjugated systems, and heterocyclic molecules are often incorporated to tune their properties. researchgate.net Phthalazine derivatives, as extended aromatic heterocycles, are candidates for such applications. Boron subphthalocyanines, for example, are an emerging class of high-performing materials in organic electronics. nih.gov

Derivatives of this compound are promising for several reasons:

Extended π-Conjugation: The phthalazine core is an electron-deficient aromatic system. By using coupling reactions to attach electron-donating groups at the 1 and 4 positions, a "push-pull" electronic structure can be created. This type of architecture is common in materials with strong intramolecular charge transfer (ICT), which can lead to interesting photophysical properties, including fluorescence and non-linear optical activity.

Tuning Electronic Levels: The electron-donating tert-butyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing phthalazine core lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This inherent electronic structure can be further tuned by substitution at the chloro-positions. The insertion of tert-butyl groups has been shown to modulate electronic communication and raise LUMO levels in other conjugated systems. nih.gov

Improved Solubility and Film Formation: The tert-butyl group significantly improves solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. It can also disrupt excessive intermolecular packing (π-stacking), which can sometimes quench solid-state luminescence.

Table 3: Potential Electronic Properties of this compound Derivatives

| Derivative Type (Substitution at C1, C4) | Potential Property | Target Application |

|---|---|---|

| Di(thienyl) or Di(furyl) | p-type semiconductor | Organic Field-Effect Transistors (OFETs) |

| Di(donor-aryl) (e.g., triphenylamine) | Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular assembly relies on non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking to organize molecules into well-defined, higher-order structures. The this compound molecule possesses features conducive to directed self-assembly.

The planar, aromatic phthalazine core is prone to π-π stacking interactions, which can drive the formation of columnar or layered structures. However, the large, sterically demanding tert-butyl group would significantly influence this packing. Instead of forming simple co-facial stacks, the molecules might arrange in a staggered or offset fashion to accommodate the bulky groups. This steric influence can be a powerful tool for controlling the solid-state architecture of the resulting materials.

Furthermore, once the chlorine atoms are replaced with functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids), these directional interactions can be used to guide the assembly process with high specificity. For example, a derivative functionalized with carboxylic acid groups could form hydrogen-bonded dimers or extended ribbons. The interplay between π-stacking of the aromatic core, steric hindrance from the tert-butyl group, and directional hydrogen bonding from peripheral substituents would allow for the rational design of complex and functional supramolecular materials.

Future Research Directions and Emerging Paradigms in 6 Tert Butyl 1,4 Dichlorophthalazine Chemistry

Development of Sustainable and Green Synthetic Routes for 6-(tert-Butyl)-1,4-dichlorophthalazine

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. Future research in the synthesis of this compound should prioritize the development of sustainable methodologies.

Current synthetic approaches to phthalazine (B143731) derivatives often rely on traditional methods that may involve harsh reaction conditions and the use of hazardous materials. Future investigations could explore alternative, greener pathways. For instance, the use of catalytic systems, particularly those based on earth-abundant metals, could offer a more sustainable alternative to stoichiometric reagents. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly reduce reaction times and energy consumption.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Parameter | Conventional Method | Potential Green Alternative 1 (Catalytic) | Potential Green Alternative 2 (MAOS) |

| Solvent | Chlorinated solvents | Green solvents (e.g., ionic liquids, supercritical CO2) | Solvent-free or minimal solvent |

| Catalyst | Stoichiometric strong acids/bases | Transition metal or organocatalyst | None or catalytic amount |

| Energy Input | High temperature, long reaction times | Lower temperature, shorter reaction times | Rapid heating, very short reaction times |

| Atom Economy | Moderate | High | High |

| Byproducts | Significant inorganic salts | Minimal | Minimal |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity patterns. The two chlorine atoms are prime sites for nucleophilic substitution, opening the door to a wide array of derivatives. Future research should systematically explore the reactions of this compound with a diverse range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles.

Beyond simple substitution, there is potential for unprecedented chemical transformations. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents at the 1 and 4 positions, leading to novel classes of phthalazine derivatives. The influence of the tert-butyl group on the regioselectivity of these reactions would be a particularly interesting area of study.

Furthermore, the phthalazine core itself can participate in various cycloaddition and ring-transformation reactions. Investigating the behavior of this compound under photolytic or electrolytic conditions could also unveil novel reactivity pathways and lead to the synthesis of unique molecular scaffolds.

Advanced Characterization Techniques and In Situ Monitoring of Reactions

A deeper understanding of the structure and reactivity of this compound and its derivatives requires the application of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods can provide invaluable insights.

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign the structure of complex derivatives. X-ray crystallography is another powerful tool for determining the precise three-dimensional structure of these molecules in the solid state, providing crucial information about bond lengths, bond angles, and intermolecular interactions. ias.ac.in

In situ monitoring of reactions involving this compound using techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and Process NMR can provide real-time kinetic and mechanistic data. This information is vital for optimizing reaction conditions and for uncovering transient intermediates, leading to a more complete understanding of the reaction mechanism.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. rjptonline.orgcam.ac.uk In the context of this compound chemistry, these computational tools can be employed in several ways.

ML algorithms can be trained on existing reaction data for phthalazine derivatives to predict the outcomes of new reactions, including product structures and yields. ucla.edu This can significantly accelerate the discovery of new synthetic routes and novel compounds. AI can also be used to propose entirely new reaction pathways that may not be obvious to a human chemist.

Furthermore, AI and ML can be utilized for the de novo design of materials based on the this compound scaffold. mit.eduyoutube.com By correlating molecular structure with desired properties (e.g., photophysical, electronic, or biological properties), it is possible to computationally screen vast libraries of virtual compounds and identify promising candidates for synthesis and experimental evaluation. This in silico approach can drastically reduce the time and resources required for the discovery of new functional materials. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Expected Outcome |

| Reaction Prediction | Supervised learning models | Accurate prediction of reaction products and yields |

| Retrosynthesis | Neural networks | Identification of novel and efficient synthetic routes |

| Material Design | Generative models | Design of new molecules with tailored properties |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity or physical properties |

Unexplored Spectroscopic Features and Deeper Theoretical Insights into Structure-Reactivity Relationships

A comprehensive understanding of the spectroscopic properties of this compound is crucial for both its characterization and for predicting its behavior in various applications. While basic spectroscopic data may be available, a deeper exploration of its photophysical properties, such as fluorescence and phosphorescence, could reveal potential applications in areas like organic light-emitting diodes (OLEDs) or chemical sensing.

Theoretical calculations, based on density functional theory (DFT) and other computational methods, can provide profound insights into the electronic structure and reactivity of this molecule. ias.ac.in These calculations can be used to rationalize observed reactivity patterns and to predict the outcomes of unknown reactions. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can help to understand the molecule's behavior as an electron donor or acceptor.

Furthermore, theoretical modeling can be used to investigate the transition states of reactions involving this compound, providing a detailed picture of the reaction mechanism at the molecular level. This synergy between experimental and theoretical approaches will be instrumental in unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 6-(tert-Butyl)-1,4-dichlorophthalazine, and how can reaction conditions be optimized?

The synthesis typically begins with phthalic anhydride derivatives. For example, 1,4-dichlorophthalazine (a precursor) is synthesized by refluxing 2,3-dihydrophthalazine-1,4-dione with phosphorus oxychloride (POCl₃) under anhydrous conditions . Introducing the tert-butyl group requires selective alkylation at the 6-position using tert-butyl halides or Grignard reagents under inert atmospheres. Optimization involves adjusting stoichiometry (e.g., 1.3 equivalents of POCl₃ for complete chlorination) and monitoring reaction progress via TLC or HPLC. Dry dichloromethane (DCM) and triethylamine (TEA) are commonly used solvents/bases to minimize side reactions .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm and aromatic protons in the phthalazine ring).

- X-ray crystallography : For resolving steric effects from the tert-butyl group and verifying the planar phthalazine core .

- Mass spectrometry (HRMS) : To validate molecular weight (expected m/z ~265.07 for C₁₂H₁₂Cl₂N₂).

- Melting point analysis : Reported melting points range 160–162°C for analogous dichlorophthalazines, with deviations indicating impurities .

Q. What safety protocols are essential when handling this compound?

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent decomposition .

- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to avoid environmental contamination .

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to hazards (H315: skin irritation; H335: respiratory irritation) .

Advanced Research Questions

Q. How does this compound function in enantioselective catalysis?

The tert-butyl group enhances steric bulk, enabling asymmetric induction in catalytic systems. For example, derivatives like hydroquinine 1,4-phthalazinediyl diether (synthesized from 1,4-dichlorophthalazine and hydroquinine) catalyze asymmetric Feist-Bénary reactions, yielding hydroxydihydrofurans with >90% enantiomeric excess (ee). Key parameters include:

Q. What mechanistic insights explain its role in β-lactam synthesis?

In Staudinger-type reactions, this compound acts as a ketene precursor. Schiff bases react with carboxylic acids (e.g., phenoxyacetic acid) in dry DCM with TEA, forming 2-azetidinones. The tert-butyl group stabilizes intermediates via steric hindrance, reducing side reactions. Optimized yields (70–90%) require 1.3:1 molar ratios of dichlorophthalazine to Schiff base and 12–24 hr reaction times .

Q. How can structural modifications enhance its utility in heterocyclic synthesis?

- Nucleophilic substitution : Replace chlorine atoms with thiosemicarbazide to form dithiosemicarbazide intermediates, enabling access to fused heterocycles (e.g., triazolophthalazines) .

- Cross-coupling : Use palladium catalysts to introduce aryl/alkynyl groups at the 1- or 4-positions for drug-discovery scaffolds .

Methodological Notes

- Contradiction resolution : Conflicting yield reports (e.g., 50% vs. 90% in β-lactam synthesis) often stem from moisture sensitivity—strict anhydrous conditions (molecular sieves, dry solvents) are critical .

- Data interpretation : Use density functional theory (DFT) to model steric/electronic effects of the tert-butyl group on reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.